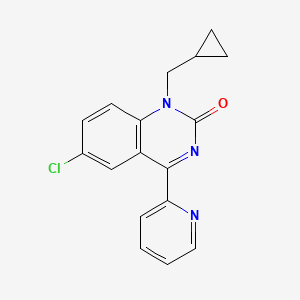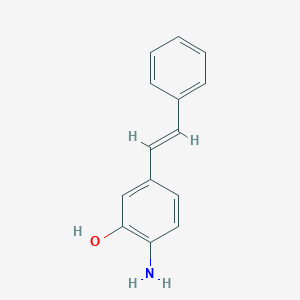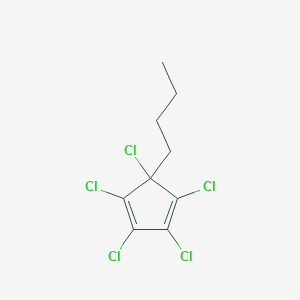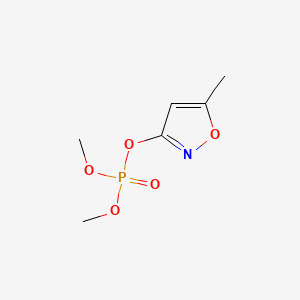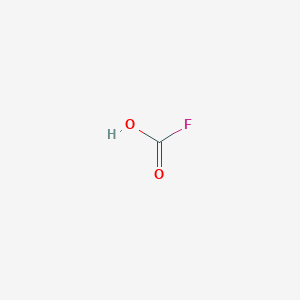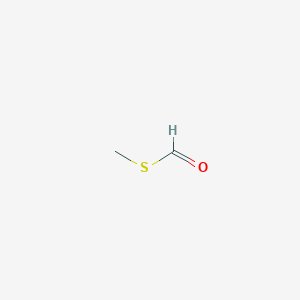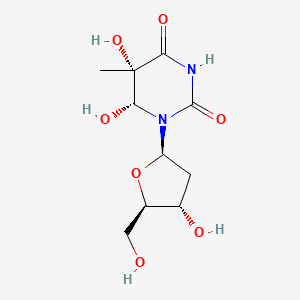
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring, resulting in two chiral centers at these positions . The (5S,6R) configuration is one of the stereoisomers of thymine glycol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, can be synthesized through the oxidation of thymidine. This process typically involves the use of oxidizing agents such as ionizing radiation or reactive oxygen species . The reaction conditions must be carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of thymine glycol involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as chromatography, is essential to isolate the (5S,6R) stereoisomer from other possible isomers .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert thymine glycol back to thymidine.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield thymidine .
Applications De Recherche Scientifique
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, has several scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to DNA.
Biology: Serves as a marker for oxidative stress in biological systems.
Medicine: Investigated for its potential role in DNA repair mechanisms and its implications in cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of thymine glycol involves its incorporation into DNA, where it can cause structural distortions. These distortions can interfere with DNA replication and transcription, leading to mutations and other genetic alterations. The compound is recognized and excised by specific DNA repair enzymes, which restore the normal DNA structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The unmodified nucleoside from which thymine glycol is derived.
5,6-Dihydro-5,6-dihydroxythymine: Another stereoisomer of thymine glycol with different chiral centers.
Uniqueness
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, is unique due to its specific stereochemistry, which influences its biological activity and interactions with DNA repair enzymes. This stereoisomer is particularly important in studies of oxidative DNA damage and repair mechanisms .
Propriétés
Numéro CAS |
38709-52-3 |
|---|---|
Formule moléculaire |
C10H16N2O7 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8+,10+/m0/s1 |
Clé InChI |
RKEITGVZZHXKON-ZTOQJESFSA-N |
SMILES isomérique |
C[C@@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


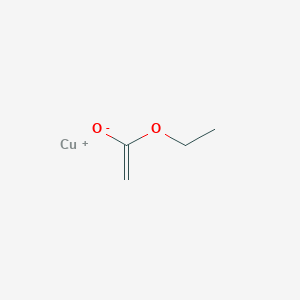
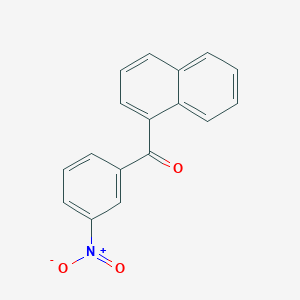
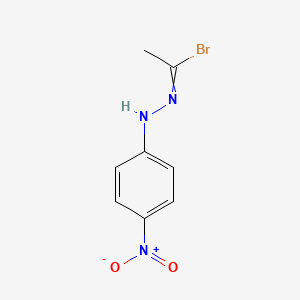

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
